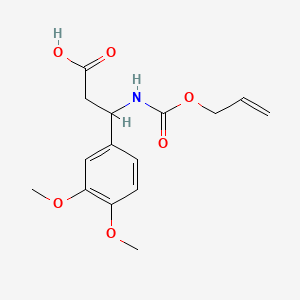
2-(2,2,2-Trifluoroethyl)cyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2,2-Trifluoroethyl)cyclobutan-1-one is an organic compound with the molecular formula C6H7F3O It features a cyclobutanone ring substituted with a trifluoroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethyl)cyclobutan-1-one typically involves the [2+2] cycloaddition reaction. This method is widely used for synthesizing cyclobutane-containing compounds. The reaction involves the combination of a suitable alkene with a trifluoroethyl-substituted alkene under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems to enhance yield and selectivity. For instance, copper-catalyzed one-pot synthesis methods have been developed for similar compounds, which could be adapted for the production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2,2-Trifluoroethyl)cyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-(2,2,2-Trifluoroethyl)cyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 2-(2,2,2-Trifluoroethyl)cyclobutan-1-one involves its interaction with molecular targets through its trifluoroethyl group. This group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The cyclobutanone ring can also participate in various chemical reactions, facilitating the formation of covalent bonds with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2,2,2-Trifluoroethyl)cyclobutan-1-amine hydrochloride: This compound features a similar trifluoroethyl group but differs in the functional group attached to the cyclobutane ring.
2,2,2-Trifluoroethylamine: Another compound with a trifluoroethyl group, but with different chemical properties and applications.
Uniqueness
2-(2,2,2-Trifluoroethyl)cyclobutan-1-one is unique due to its combination of a cyclobutanone ring and a trifluoroethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C6H7F3O |
|---|---|
Poids moléculaire |
152.11 g/mol |
Nom IUPAC |
2-(2,2,2-trifluoroethyl)cyclobutan-1-one |
InChI |
InChI=1S/C6H7F3O/c7-6(8,9)3-4-1-2-5(4)10/h4H,1-3H2 |
Clé InChI |
HXFKASKMPWMYFW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C1CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 3-[(3-aminopropoxy)methyl]azetidine-1-carboxylate](/img/structure/B13460271.png)



![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13460300.png)

![(1S,5R,6S,7S)-6,7-dihydroxy-2-oxa-4-azabicyclo[3.2.1]octan-3-one](/img/structure/B13460313.png)

![4-[2-(Dimethylamino)propyl]aniline](/img/structure/B13460331.png)

![2-({[(Tert-butoxy)carbonyl]amino}methyl)-1,3-benzothiazole-6-carboxylicacid](/img/structure/B13460338.png)
